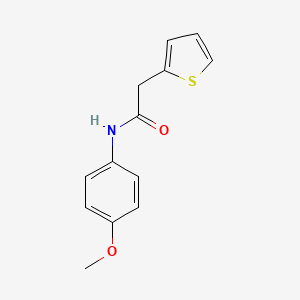
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Descripción general
Descripción
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and cell division. 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. In neuroprotection, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection against oxidative stress and inflammation in neuronal cells, and the inhibition of bacterial and fungal growth. 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been found to have low toxicity in vitro and in vivo, suggesting its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its low toxicity, making it a safe compound to use in lab experiments. Additionally, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has exhibited potent activity against various cancer cell lines and has shown promise in treating neurodegenerative diseases and infections. However, one limitation of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, including the development of novel analogs with improved solubility and efficacy, the investigation of its potential use in combination with other anticancer agents, and the exploration of its neuroprotective and antimicrobial properties in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide and to determine its safety and efficacy in animal models and clinical trials.
Aplicaciones Científicas De Investigación
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to protect against oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. Additionally, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has exhibited antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antibiotics.
Propiedades
IUPAC Name |
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-7-8-11-14(18-21-17-11)13(9)16-15(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQCFUTCRJYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3919257.png)
![[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919263.png)
![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]](/img/structure/B3919288.png)

![ethyl 4-{[(2-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)(oxo)acetyl]amino}benzoate](/img/structure/B3919308.png)


![3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3919329.png)
![1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3919335.png)
![4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B3919337.png)
![ethyl 7-methyl-5-[4-(methylthio)phenyl]-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3919341.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3919354.png)